An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5
For researchers, scientists, and drug development professionals, the precise labeling and tracking of biomolecules are paramount for elucidating complex biological processes. N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a versatile bifunctional molecule designed for such applications. This guide provides a comprehensive overview of its core properties, experimental protocols for its use, and its role in modern biochemical and cellular analysis.
Core Concepts
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a fluorescent labeling reagent that incorporates three key functional components:
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Cy5 (Cyanine5): A fluorescent dye that emits in the far-red region of the visible spectrum. This property is highly advantageous for biological imaging as it minimizes background autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.
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PEG Linker: Two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG4 and PEG2) form a hydrophilic spacer arm. This PEG linker enhances the solubility of the molecule in aqueous buffers, a critical feature for biological experiments. Furthermore, the PEG spacer reduces steric hindrance and minimizes non-specific binding to other proteins or surfaces, ensuring that the fluorescent signal is localized to the intended target.
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Carboxylic Acid: A terminal carboxylic acid group provides a reactive handle for covalent conjugation to primary amines on target biomolecules, such as proteins, peptides, or modified oligonucleotides.
The strategic combination of these elements makes N-(m-PEG4)-N'-(PEG2-acid)-Cy5 a powerful tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] It is also utilized as a linker in the synthesis of more complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs).[2]
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is dictated by its inherent physicochemical and spectroscopic characteristics. The following tables summarize the key quantitative data for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and its core fluorophore, Cy5.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₅H₆₅ClN₂O₁₀ | [1] |
| Molecular Weight | 741.35 g/mol | [3] |
| CAS Number | 2107273-24-3 | [3] |
| Solubility | Water, DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C, dry, sealed, protected from light. | [4][5] |
Table 1: Physicochemical Properties of N-(m-PEG4)-N'-(PEG2-acid)-Cy5
| Property | Value (N-(m-PEG4)-N'-(PEG2-acid)-Cy5) | Value (Standard Cy5) | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | ~649 nm | [4][6][7] |
| Emission Maximum (λem) | ~667 nm | ~670 nm | [4][6][7] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [6][8] |
| Quantum Yield (Φ) | Not specified, but generally lower than standard Cy5 due to PEGylation | ~0.2 - 0.28 | [6][7][8] |
| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm | [9] |
Table 2: Spectroscopic Properties
Experimental Protocols
Accurate and reproducible results when using N-(m-PEG4)-N'-(PEG2-acid)-Cy5 hinge on meticulous experimental technique. Below are detailed protocols for the conjugation of this molecule to a protein via its carboxylic acid group and for the subsequent characterization of the fluorescently labeled conjugate.
Protocol 1: Protein Labeling via Amide Bond Formation
This protocol describes the covalent attachment of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 to primary amines (e.g., the side chain of lysine (B10760008) residues) on a target protein using a carbodiimide (B86325) crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS).
Materials:
-
N-(m-PEG4)-N'-(PEG2-acid)-Cy5
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Protein to be labeled in an amine-free buffer (e.g., 20 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
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Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
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Quenching Buffer: 1 M Tris-HCl, pH 8.5
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Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Dye Stock Solution: Dissolve N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
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Prepare Protein Solution: Dissolve the protein to be labeled in the amine-free phosphate buffer at a concentration of 1-10 mg/mL.
-
Activate the Carboxylic Acid:
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In a separate microcentrifuge tube, add the desired molar excess of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 from the stock solution.
-
Add EDC and NHS to the dye solution in Activation Buffer. A 1.5-fold molar excess of EDC and NHS over the dye is recommended.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.[10]
-
-
Conjugation Reaction:
-
Add the activated dye mixture to the protein solution.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
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Purify the Conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
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Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).
Protocol 2: Determination of Fluorescence Spectra
This protocol outlines the general procedure for measuring the excitation and emission spectra of the purified protein-dye conjugate.
Materials:
-
Purified protein-Cy5 conjugate
-
Spectroscopy-grade buffer (e.g., PBS)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Dilute the purified protein-Cy5 conjugate in the spectroscopy-grade buffer to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[6]
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
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Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra. The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[6]
Visualizations
Logical Workflow for Bioconjugation and Application
The following diagram illustrates the general workflow from activating the N-(m-PEG4)-N'-(PEG2-acid)-Cy5 molecule to its application in fluorescence-based detection.
Caption: Workflow for labeling biomolecules with N-(m-PEG4)-N'-(PEG2-acid)-Cy5.
Conceptual Diagram of the Labeled Protein
This diagram provides a simplified representation of the final conjugate, highlighting the key components.
Caption: Structure of a protein labeled with N-(m-PEG4)-N'-(PEG2-acid)-Cy5.
References
- 1. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 2. biorbyt.com [biorbyt.com]
- 3. N-(m-PEG4)-N'-(PEG2-acid)-Cy5 [myskinrecipes.com]
- 4. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
